1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796967
InChI: InChI=1S/C10H19N3O/c1-8-9(6-12-13(8)4)5-11-7-10(2,3)14/h6,11,14H,5,7H2,1-4H3
SMILES:
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC17796967

Molecular Formula: C10H19N3O

Molecular Weight: 197.28 g/mol

* For research use only. Not for human or veterinary use.

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol -

Specification

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
IUPAC Name 1-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpropan-2-ol
Standard InChI InChI=1S/C10H19N3O/c1-8-9(6-12-13(8)4)5-11-7-10(2,3)14/h6,11,14H,5,7H2,1-4H3
Standard InChI Key FZIPOSVDUHKSRZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)CNCC(C)(C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol, reflects its pyrazole core substituted with methyl groups at positions 1 and 5, an aminomethyl side chain at position 4, and a 2-methylpropan-2-ol moiety. Its molecular formula is C₁₀H₁₉N₃O, with a molecular weight of 197.28 g/mol . The SMILES notation (Cc1c(CNCC(C)(C)O)cnn1C) and InChIKey (GNLNUBNXWDLLOF-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1523719-89-2
Molecular FormulaC₁₀H₁₉N₃O
Molecular Weight197.28 g/mol
SMILESCc1c(CNCC(C)(C)O)cnn1C
InChIKeyGNLNUBNXWDLLOF-UHFFFAOYSA-N

Stereochemical Considerations

Synthetic Pathways and Analytical Characterization

Reported Synthesis Methods

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.

  • N-alkylation: Introduction of the aminomethyl and propan-2-ol groups via nucleophilic substitution .

The absence of detailed synthetic procedures for this specific compound underscores a critical research gap.

Analytical Data

Limited spectroscopic or chromatographic data are available. Structural assignments in existing records rely on computational descriptors rather than empirical NMR, IR, or mass spectrometry . Purity information is absent, though commercial suppliers list it as "for research use only" .

Pharmacological and Industrial Applications

Fluorescent Probe Development

Its classification as a fluorescent probe/staining agent implies utility in bioimaging or molecular tagging . The propan-2-ol group may serve as a polar anchor, while the pyrazole core could participate in π-π interactions with biological targets. Comparative studies with related probes (e.g., 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol, CID 79595792) might elucidate structure-activity relationships .

Pharmaceutical Research

As a research chemical, the compound is likely used in high-throughput screening for drug discovery. Its modular structure allows for derivatization at the amino or hydroxyl groups, enabling library synthesis for activity profiling .

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

  • 4-Methylaminoantipyrine Hydrochloride (CID 54759014): Shares the 1,5-dimethylpyrazole core but lacks the propan-2-ol moiety. Used as a metamizole impurity .

  • 3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CID 79595792): Differs in amino alcohol chain configuration, highlighting the impact of stereochemistry on bioactivity .

Table 2: Comparative Properties of Pyrazole Derivatives

CompoundMolecular FormulaKey Functional GroupsReported Use
1-{[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-olC₁₀H₁₉N₃OAminomethyl, propan-2-olResearch chemical
4-Methylaminoantipyrine HydrochlorideC₁₂H₁₆ClN₃OMethylamino, ketoneMetamizole impurity
3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-olC₉H₁₇N₃OPrimary amino, propan-1-olUnspecified research

Functional Group Impact

The tertiary alcohol group in 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol enhances hydrophilicity compared to analogues with ketones or primary alcohols, potentially influencing solubility and membrane permeability .

Future Research Directions

Synthesis Optimization

Developing scalable synthetic routes with stereochemical control is imperative. Techniques such as asymmetric catalysis or chiral resolution could yield enantiopure forms for pharmacological testing .

Biological Activity Profiling

Priority areas include:

  • Antiviral assays: Screening against RNA/DNA viruses (e.g., influenza, HIV).

  • Antibacterial studies: Evaluating efficacy against Gram-positive/negative pathogens.

  • Fluorescence quantum yield measurement: Quantifying probe brightness and photostability .

Computational Modeling

Molecular docking studies could predict interactions with viral proteins or cellular receptors, guiding target identification. QSAR models may correlate structural features with observed activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator